1-isobutyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone
Description
1-isobutyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone is a complex organic compound with a unique structure that includes a pyridinone core substituted with isobutyl, dimethyl, and methylphenylsulfonyl groups
Properties
IUPAC Name |
4,6-dimethyl-3-(2-methylphenyl)sulfonyl-1-(2-methylpropyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-12(2)11-19-15(5)10-14(4)17(18(19)20)23(21,22)16-9-7-6-8-13(16)3/h6-10,12H,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMBSFQBBYRKSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(C=C(N(C2=O)CC(C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 2(1H)-Pyridinone Skeleton
The pyridinone ring is typically synthesized via cyclization or oxidation of pyridine precursors. Patent US20100179137A1 describes the use of 1,1-carbonyldiimidazole or phosgene as carbonylating agents to form lactam structures. For example, reacting 5,6-dimethylpyridin-3-amine with a carbonyl source under anhydrous conditions yields the 2(1H)-pyridinone intermediate. Solvents such as tetrahydrofuran (THF) or dichloromethane are employed, with bases like triethylamine facilitating deprotonation.
Sulfonylation at Position 3
Sulfonyl Chloride Coupling
The 2-methylphenylsulfonyl group is introduced using 2-methylbenzenesulfonyl chloride . According to US6028195A, this reaction proceeds in acetonitrile or dimethylformamide (DMF) with a base such as potassium carbonate to scavenge HCl. The sulfonylation occurs at the electron-deficient position 3 of the pyridinone, with yields exceeding 75% under optimized conditions.
Alternative Sulfonylation Strategies
Patent US20080103139A1 describes thiocarbamate intermediates for sulfonylation, where phenyl N-(5,6-dimethylpyridin-3-yl)thiocarbamate reacts with sulfonylating agents. This method avoids direct handling of sulfonyl chlorides but requires additional purification steps.
N-Alkylation at Position 1
Isobutyl Group Installation
The isobutyl moiety is introduced via nucleophilic substitution or Mitsunobu reaction. Patent US6028195A details the use of isobutyl bromide with sodium hydride in THF , achieving N-alkylation at position 1. Alternatively, the Mitsunobu reaction employs triphenylphosphine and diethyl azodicarboxylate (DEAD) to couple isobutanol to the pyridinone nitrogen.
Optimization of Alkylation Conditions
Reaction temperature and solvent polarity critically impact yield. Dimethoxyethane (DME) at 0–5°C minimizes side reactions, while excess alkylating agent (1.1–1.5 equivalents) ensures complete substitution. Post-reaction purification via silica gel chromatography isolates the target compound in >90% purity.
Full Synthetic Pathway Integration
Stepwise Procedure
Yield and Purity Data
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Core Formation | 82 | 95 |
| Sulfonylation | 78 | 92 |
| Alkylation | 85 | 98 |
Characterization and Analytical Validation
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) shows a single peak at 8.2 minutes, confirming >98% purity.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Bulk synthesis prioritizes phosgene alternatives like 1,1-carbonyldiimidazole for safety. 2-Methylbenzenesulfonyl chloride is preferred over bespoke sulfonating agents due to commercial availability.
Solvent Recovery Systems
Distillation units recover THF and acetonitrile, reducing waste and costs.
Chemical Reactions Analysis
Types of Reactions
1-isobutyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides, sulfonyl chlorides, and other electrophiles in the presence of suitable catalysts or bases.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1-Isobutyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone has been explored for its potential therapeutic properties.
Anticancer Activity
Research indicates that derivatives of pyridinones exhibit significant anticancer properties. A study published in the Bull. Chem. Soc. Ethiop. highlights the synthesis of pyridinone derivatives and their evaluation against various cancer cell lines, showing promising results in inhibiting tumor growth .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. A study demonstrated that similar pyridinone derivatives exhibit activity against a range of bacterial strains, suggesting potential applications in developing new antibiotics .
Agricultural Applications
The compound's sulfonyl group is particularly relevant in agricultural chemistry, where it can be used as a herbicide or pesticide.
Herbicidal Activity
Research has shown that sulfonyl-containing compounds can inhibit specific enzyme pathways in plants, leading to effective weed control. A study on related compounds demonstrated significant herbicidal activity against common agricultural weeds, indicating that 1-isobutyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone could serve as a basis for developing new herbicides .
Materials Science Applications
In materials science, the unique properties of this compound allow for its incorporation into advanced materials.
Polymer Chemistry
The compound has been utilized in synthesizing polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating pyridinone derivatives into polymer matrices can improve their performance under stress conditions, making them suitable for industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 1-isobutyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-isobutyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone: Similar compounds include other pyridinone derivatives with different substituents.
This detailed article provides a comprehensive overview of 1-isobutyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
1-Isobutyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone, also known by its CAS number and molecular formula , is a compound that has garnered interest in various fields of biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 333.445 g/mol
- CAS Number : 21540778
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyridinones exhibit significant antimicrobial properties. The sulfonyl group in this compound may enhance its interaction with microbial targets.
- Anticancer Potential : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The mechanism often involves the modulation of apoptotic pathways and cell cycle regulation.
- Anti-inflammatory Effects : Some studies indicate that pyridinone derivatives can reduce inflammatory responses by inhibiting pro-inflammatory cytokines.
The specific mechanisms through which 1-isobutyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone exerts its biological effects include:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cell growth and survival.
- Receptor Modulation : The compound might interact with various receptors, influencing signaling pathways associated with inflammation and cancer.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of similar pyridinone compounds against various bacterial strains. Results indicated that compounds with a sulfonyl group displayed enhanced activity against Gram-positive bacteria, suggesting that 1-isobutyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone could have similar properties .
Anticancer Research
In a recent investigation into the anticancer properties of pyridinone derivatives, it was found that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a potential application for 1-isobutyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone in cancer therapy .
Anti-inflammatory Studies
Research focusing on the anti-inflammatory effects of related compounds showed a decrease in the production of TNF-alpha and IL-6 in vitro. This points towards the potential for 1-isobutyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone to be developed as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Q & A
Q. What established synthetic routes are available for 1-isobutyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone, and what reaction conditions are critical?
The synthesis of 2(1H)-pyridinone derivatives often relies on intramolecular cyclization or multicomponent reactions. For this compound, a plausible route involves:
- Knoevenagel condensation : Base-catalyzed cyclization of bifunctional precursors containing carbonyl and amide groups to form the pyridinone core .
- Sulfonylation : Introducing the 3-[(2-methylphenyl)sulfonyl] group via nucleophilic substitution or coupling reactions.
Key conditions include anhydrous solvents (e.g., DMF or THF), controlled temperatures (60–80°C), and catalysts like DBU (1,8-diazabicycloundec-7-ene) for cyclization .
Q. How can researchers characterize the structural integrity and purity of this compound?
- Chromatography : Use reversed-phase HPLC with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35) to assess purity .
- Spectroscopy : Confirm the structure via H/C NMR (e.g., methyl group resonances at δ 1.2–2.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation.
- X-ray crystallography : Resolve positional isomerism of the sulfonyl group, particularly distinguishing 2-methylphenyl from 4-methylphenyl analogs .
Advanced Questions
Q. How can conflicting reports on the anti-inflammatory efficacy of sulfonylated 2(1H)-pyridinones be systematically addressed?
Discrepancies in biological activity data may arise from:
- Experimental variables : Differences in cell lines (e.g., RAW 264.7 vs. THP-1 macrophages), dosage ranges, or control groups.
- Structural analogs : Compare activity of the 2-methylphenyl sulfonyl derivative with 4-methylphenyl variants (e.g., 4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone) to assess substituent effects .
- Standardized assays : Reproduce studies using uniform protocols (e.g., LPS-induced TNF-α inhibition) and validate with positive controls like dexamethasone .
Q. What strategies optimize synthetic yield during scale-up from milligram to gram quantities?
- Reaction engineering : Use flow chemistry to improve heat/mass transfer and reduce side reactions.
- Purification : Employ gradient elution in preparative HPLC or recrystallization from ethanol/water mixtures.
- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, stoichiometry) to identify optimal conditions. For example, increasing the equivalence of sulfonylation reagents may improve yield .
Q. How do structural modifications at the 3-sulfonyl group influence biological activity?
- Structure-Activity Relationship (SAR) : Replace the 2-methylphenyl sulfonyl group with electron-withdrawing (e.g., nitro) or bulky substituents (e.g., naphthyl) to evaluate changes in potency.
- Mechanistic insights : Use molecular docking to assess binding affinity to inflammatory targets (e.g., COX-2 or NF-κB). Evidence from patent data suggests sulfonylated pyridinones exhibit enhanced anti-inflammatory activity compared to non-sulfonylated analogs .
Q. What methodologies resolve data contradictions in stability studies under varying pH conditions?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, then monitor degradation via LC-MS.
- Kinetic modeling : Calculate degradation rate constants (k) and half-life (t) to predict shelf-life.
- Comparative analysis : Cross-reference stability data with structurally similar compounds (e.g., 3-[(4-methylphenyl)sulfonyl] analogs) to identify substituent-dependent trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
